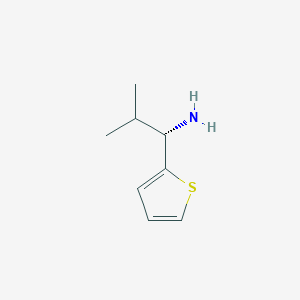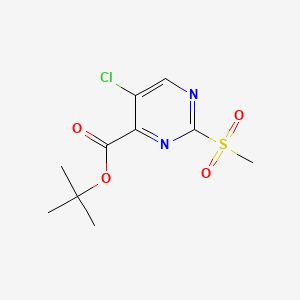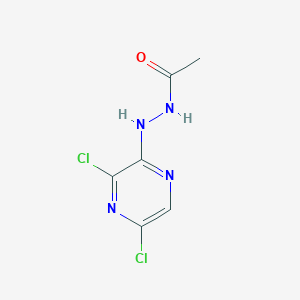
N'-(3,5-dichloropyrazin-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a pyrazine ring substituted with chlorine atoms at positions 3 and 5, and an acetohydrazide group attached to the 2-position of the pyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-dichloropyrazin-2-yl)acetohydrazide typically involves the reaction of 3,5-dichloropyrazine-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for N’-(3,5-dichloropyrazin-2-yl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazide derivatives.
Substitution: The chlorine atoms on the pyrazine ring can be substituted with other nucleophiles, leading to a variety of substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a wide range of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been investigated for their antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism by which N’-(3,5-dichloropyrazin-2-yl)acetohydrazide exerts its effects is primarily through its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(3,4-dichlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide
- 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide
Uniqueness
N’-(3,5-dichloropyrazin-2-yl)acetohydrazide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .
Eigenschaften
Molekularformel |
C6H6Cl2N4O |
|---|---|
Molekulargewicht |
221.04 g/mol |
IUPAC-Name |
N'-(3,5-dichloropyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C6H6Cl2N4O/c1-3(13)11-12-6-5(8)10-4(7)2-9-6/h2H,1H3,(H,9,12)(H,11,13) |
InChI-Schlüssel |
DDYJMPOKPQLPNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NNC1=NC=C(N=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2R)-2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine;4-methylbenzenesulfonic acid](/img/structure/B13904210.png)


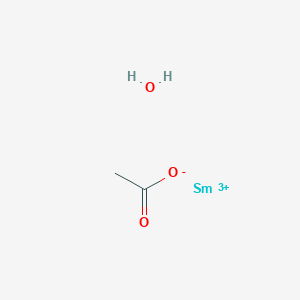
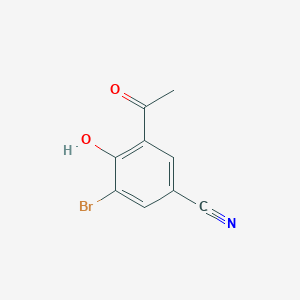
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
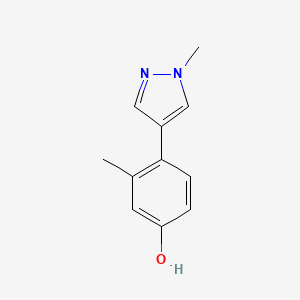

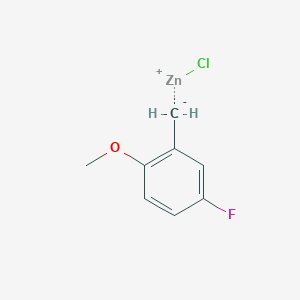

![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
![(S)-3-(2-Chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13904272.png)
